molecular formula C9H4BrClFN B594569 4-Bromo-3-chloro-8-fluoroquinoline CAS No. 1211659-63-0

4-Bromo-3-chloro-8-fluoroquinoline

Cat. No.: B594569
CAS No.: 1211659-63-0
M. Wt: 260.49
InChI Key: YQJJMPKNTAKTOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-8-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the electrophilic aromatic substitution reaction, where quinoline is treated with bromine, chlorine, and fluorine sources under controlled conditions . The reaction conditions often include the use of catalysts such as iron or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes starting from readily available precursors. The process includes the preparation of intermediate compounds, followed by selective halogenation and purification steps to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chloro-8-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Electrophilic Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions include various substituted quinolines, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-8-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets . The compound can inhibit enzyme activity or modulate receptor functions, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4-Bromo-3-chloro-8-fluoroquinoline is unique due to the specific arrangement of halogen atoms, which influences its reactivity and biological activity. The combination of bromine, chlorine, and fluorine atoms provides a distinct electronic environment, making it a valuable intermediate for synthesizing diverse bioactive molecules .

Properties

IUPAC Name

4-bromo-3-chloro-8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-8-5-2-1-3-7(12)9(5)13-4-6(8)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJJMPKNTAKTOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672655
Record name 4-Bromo-3-chloro-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211659-63-0
Record name 4-Bromo-3-chloro-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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